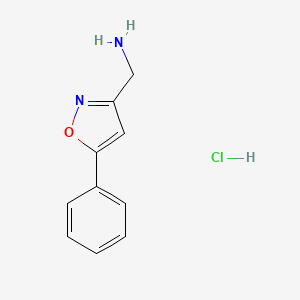

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKNKOIMSXJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-65-9 | |

| Record name | 3-Isoxazolemethanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride

Abstract: This technical guide provides a comprehensive, field-proven protocol for the multi-step synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative elucidates the strategic rationale behind procedural choices, from the construction of the isoxazole core to the final salt formation. Detailed experimental procedures, mechanistic diagrams, and quantitative data are presented to ensure reproducibility and offer insights for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction and Strategic Overview

(5-Phenylisoxazol-3-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This guide details a robust and scalable synthetic route, beginning with the formation of the 5-phenylisoxazole-3-carbonitrile intermediate, followed by a high-yield reduction to the primary amine, and concluding with the formation of the stable hydrochloride salt. An optional, but highly recommended, Boc-protection/deprotection sequence is also described, which greatly facilitates purification and handling.

The overall synthetic pathway is designed for clarity, efficiency, and validation at each stage.

An In-depth Technical Guide to (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: Properties, Analysis, and Pharmaceutical Context

Introduction

(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic amine that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Belonging to the isoxazole class of compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Isoxazole derivatives are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds for drug discovery programs.[1] This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of this compound, offering a technical resource for researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound (5-Phenylisoxazol-3-yl)methanamine. The salt form generally confers increased aqueous solubility and stability, which is advantageous for its handling and potential formulation into pharmaceutical preparations.[2]

Chemical Structure:

References

Spectroscopic data for (5-Phenylisoxazol-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized chemical entity intended for research or drug development, unambiguous structural confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic analysis provides the definitive data required to verify the molecular structure, identify impurities, and ensure batch-to-batch consistency.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The molecular formula for the hydrochloride salt is C₁₀H₁₁ClN₂O, and its molecular weight is 210.66 g/mol .[1][2] The corresponding free base has a molecular formula of C₁₀H₁₀N₂O and a monoisotopic mass of 174.0793 Da.[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Experience: Causality in Experimental Design

For a hydrochloride salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the key aromatic or aliphatic signals of the analyte.[4] Furthermore, the acidic protons of the ammonium group (-NH₃⁺) are often observable in DMSO-d₆, providing valuable structural confirmation.

A standard suite of experiments is required for full characterization:

-

¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To identify all unique carbon environments.

-

2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for definitively assigning proton signals to their directly attached carbons and confirming proton-proton coupling relationships, thus validating the overall structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the residual solvent peak, but TMS can be added for ultimate precision.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of approximately 12-16 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling to ensure that each unique carbon appears as a single sharp line.

-

Use a wider spectral width (0-200 ppm).

-

A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-d₆

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Phenyl (C7-C11) | 7.50 - 8.00, m | 125.0 - 132.0 | Aromatic protons and carbons in a standard range. The specific substitution pattern will influence the exact shifts. |

| Isoxazole H (C4) | ~6.90, s | ~98.0 | The single proton on the isoxazole ring, appearing as a singlet. |

| Methylene (C1) | ~4.30, s (broad) | ~35.0 | Methylene group adjacent to the isoxazole ring and the ammonium group. The signal may be broadened by quadrupole effects from the nitrogen. |

| Ammonium (-NH₃⁺) | 8.50 - 9.00, s (broad) | N/A | The acidic protons of the ammonium salt, typically broad and exchangeable. |

| Isoxazole C (C3) | N/A | ~169.0 | Quaternary carbon of the isoxazole ring attached to the methylene group. |

| Isoxazole C (C5) | N/A | ~163.0 | Quaternary carbon of the isoxazole ring attached to the phenyl group. |

Note: These are estimated values. Actual experimental values may vary.

Visualization: NMR Analysis Workflow

References

- 1. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. ijpcbs.com [ijpcbs.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: A Methodological Framework

This guide provides a comprehensive methodological framework for the determination and analysis of the crystal structure of (5-Phenylisoxazol-3-yl)methanamine hydrochloride. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals seeking to undertake such a characterization. The principles and techniques described herein are grounded in established crystallographic and analytical practices.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest within medicinal chemistry, belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The formation of a hydrochloride salt is a common and critical strategy in pharmaceutical development.[3][4][5][6][7] This process often enhances the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[4][5][6]

The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of the physicochemical properties of a compound. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent. Such knowledge allows for the rationalization of its physical properties, aids in polymorph screening, and is essential for intellectual property protection.

This guide will detail the necessary steps to synthesize, crystallize, and structurally characterize this compound, with a focus on single-crystal and powder X-ray diffraction techniques, supplemented by spectroscopic methods.

Synthesis and Crystallization: The Foundation of Structural Analysis

A plausible synthetic route to this compound, based on established isoxazole synthesis methodologies, is outlined below.[8][9] The key to successful crystal structure determination lies in the preparation of high-quality single crystals.

Proposed Synthesis of this compound

The synthesis could potentially be achieved through a multi-step process, beginning with the formation of the isoxazole ring, followed by functional group manipulation to introduce the methanamine side chain, and finally, salt formation with hydrochloric acid. A general approach involves the [3+2] cycloaddition reaction.[9][10]

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Experimental Insight: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. The presence of the hydrochloride salt suggests that polar solvents like methanol, ethanol, or water (or mixtures thereof) may be good starting points.

Structural Characterization: A Multi-faceted Approach

A combination of techniques is essential for a comprehensive structural characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12][13][14][15]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11][15]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[12] The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[12]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material.[16][][18][19][20] It is particularly useful for phase identification, purity assessment, and quality control.[][18]

Experimental Protocol:

-

Sample Preparation: The crystalline material is finely ground to a homogenous powder (particle size of ~10 µm).[16] The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[16][18]

-

Data Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases for phase identification or used to determine lattice parameters and assess crystallinity.[18][20]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For isoxazole derivatives, characteristic ring stretching vibrations are typically observed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular connectivity.[1][10][21]

Hypothetical Structural Analysis: Interpreting the Data

While experimental data is not available, we can anticipate the key structural features of this compound based on known chemical principles.

Crystallographic Data

The SCXRD analysis would yield a set of crystallographic parameters, which would be presented in a table similar to the one below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClN₂O |

| Formula Weight | 210.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z | 4 |

| Density (calculated) | 1.36 g/cm³ |

| R-factor (%) | < 5 |

Table 1: Hypothetical Crystallographic Data for this compound.

Molecular and Crystal Structure

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key features to analyze would include:

-

The planarity of the isoxazole and phenyl rings.

-

The conformation of the methanamine side chain.

-

The protonation of the amine group by the hydrochloric acid, forming an ammonium cation.

-

The extensive network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the oxygen and nitrogen atoms of the isoxazole ring. These hydrogen bonds are crucial in stabilizing the crystal lattice.

Experimental Workflow Diagram

The overall process for the structural determination of this compound can be visualized as follows:

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its potential development as a pharmaceutical agent. A comprehensive approach, combining synthesis, crystallization, single-crystal and powder X-ray diffraction, and spectroscopic techniques, is necessary to fully characterize its solid-state properties. The methodologies and insights provided in this guide offer a robust framework for researchers to successfully determine and interpret the crystal structure of this and related compounds, ultimately facilitating the advancement of new therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]

- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 9. biolmolchem.com [biolmolchem.com]

- 10. sciarena.com [sciarena.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. pulstec.net [pulstec.net]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. youtube.com [youtube.com]

- 16. rigaku.com [rigaku.com]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 20. imf.ucmerced.edu [imf.ucmerced.edu]

- 21. jocpr.com [jocpr.com]

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions allow it to serve as a versatile nucleus for designing therapeutic agents.[1][2] The inherent asymmetry and hydrogen bonding capabilities of the isoxazole moiety enable precise molecular recognition, making it an attractive component in the development of novel drugs targeting a wide array of diseases.[3][4]

This guide provides a comprehensive exploration of the diverse biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this remarkable class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects remains a paramount challenge.[5] Isoxazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[2][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of key enzymes involved in cell proliferation and signaling.[5][6]

Core Mechanisms of Antineoplastic Action

Isoxazole-based compounds exert their anticancer effects through several validated mechanisms:

-

Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical to cancer cell function. This includes protein kinases, which regulate cell signaling pathways, topoisomerases, which are essential for DNA replication, and aromatase, an enzyme involved in estrogen synthesis in certain breast cancers.[5][6]

-

Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[5][7] This is often achieved by disrupting mitochondrial function or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

-

Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is a critical target in cancer therapy. Certain isoxazole compounds can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[6][7]

Visualizing the Mechanism: Kinase Inhibition Pathway

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The following diagram illustrates how an isoxazole derivative can block a signaling cascade, preventing the phosphorylation of downstream targets and ultimately leading to apoptosis.

Caption: Kinase inhibition by an isoxazole derivative, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has yielded key insights into the structural requirements for anticancer activity.

-

Substitution on Phenyl Rings: For isoxazoles with aryl substituents, the nature and position of groups on these rings are critical. Electron-withdrawing groups, such as chloro or trifluoromethyl, often enhance cytotoxic effects.[9][10]

-

Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic structures, such as an indole, can create rigid scaffolds with potent activity.[9] Substitutions on the indole nitrogen (e.g., small alkyl groups) and the benzene ring portion (e.g., halogens) can further modulate this activity.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of selected isoxazole derivatives against various human cancer cell lines, expressed as the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Phenyl-isoxazole-carboxamide | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 5.96 ± 0.87 | [10] |

| Phenyl-isoxazole-carboxamide | MCF-7 (Breast Cancer) | IC₅₀ | 4.56 ± 2.32 | [10] |

| Indole-linked Isoxazole | MCF-7 (Breast Cancer) | IC₅₀ | 2.25 | [6] |

| Isoxazole-Carboxamide | HeLa (Cervical Cancer) | IC₅₀ | 15.48 (µg/mL) | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method fundamental to in vitro screening of anticancer compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC₅₀ value of an isoxazole derivative against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Isoxazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. The rationale for this step is to allow viable cells to convert the MTT into formazan.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3][12]

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13]

-

COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation.

-

Selective Inhibition: The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][13] Valdecoxib, an isoxazole-containing drug, is a well-known selective COX-2 inhibitor.[4][12]

Visualizing the Mechanism: COX-2 Inhibition Pathway

This diagram shows how a selective isoxazole inhibitor blocks the production of pro-inflammatory prostaglandins at the site of inflammation.

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole derivative.

Quantitative Data: In Vitro COX Enzyme Inhibition

The selectivity of an inhibitor is determined by comparing its IC₅₀ values for COX-1 and COX-2. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile.

| Compound ID | Target Enzyme | Activity Metric | Value (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | COX-1 | IC₅₀ | 64 | 4.63 | [13] |

| COX-2 | IC₅₀ | 13 | |||

| B2 | COX-1 | IC₅₀ | >4000 | 20.7 | [13] |

| COX-2 | IC₅₀ | 193 | |||

| C6 | COX-2 | IC₅₀ | 10 (µM) | - | [12] |

| Celecoxib (Standard) | COX-2 | IC₅₀ | 490 (µM) | - | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of an isoxazole derivative to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in edema in treated animals compared to controls indicates anti-inflammatory activity.[14]

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Isoxazole derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac sodium, Indomethacin)[14]

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide animals into groups (n=6): Control (vehicle), Standard, and Test (isoxazole derivative at various doses).

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Inflammation Induction: Measure the initial paw volume ("0 hour" reading) of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The causality for this timing is that the inflammatory response peaks within this window.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[15] Isoxazole derivatives have a long history in this area, forming the core of sulfonamide antibiotics like sulfamethoxazole, and newer derivatives continue to show potent antibacterial and antifungal activity.[3][16][17]

Core Mechanisms and SAR

The antimicrobial action of isoxazoles can vary, but a key historical example is the inhibition of dihydropteroate synthetase by sulfamethoxazole, which blocks folic acid synthesis in bacteria. The structure-activity relationships for newer derivatives often depend on the specific substituents attached to the isoxazole core.[3] For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.[3] The incorporation of a thiophene moiety has also been shown to increase antimicrobial effects.[18]

Visualizing the Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity (MIC)

The following table presents MIC values for isoxazole derivatives against various pathogens. Lower values indicate higher potency.

| Pathogen | Compound Class | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| S. aureus | Benzo[d]isoxazole | 31.25 | Ampicillin | - | [19] |

| B. cereus | Benzo[d]isoxazole | 62.5 | Ampicillin | - | [19] |

| E. coli | Isoxazole Derivative | - | Ciprofloxacin | - | |

| C. albicans | Isoxazole Derivative | - | Fluconazole | - |

Note: Specific MIC values can be highly structure-dependent and vary between studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for quantifying the in vitro activity of an antimicrobial agent.[18]

Objective: To determine the MIC of an isoxazole derivative against bacterial and fungal strains.

Principle: A two-fold serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a defined concentration of a microorganism. After incubation, growth is assessed either visually or by using a viability indicator.[18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Growth media (e.g., Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth for fungi)

-

Isoxazole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

2,3,5-triphenyl-tetrazolium chloride (TTC) solution (1% w/v), as a viability indicator for bacteria

-

Positive control (microbe + medium), negative control (medium only), and standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Plate Preparation: Add 100 µL of growth medium to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the isoxazole stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL to the second column. Repeat this two-fold dilution across the plate, discarding 100 µL from the last column. This creates a concentration gradient.

-

Inoculum Preparation: Grow the microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the negative control).

-

Incubation: Cover the plate and incubate for 24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.

-

Growth Assessment:

-

Fungi: Assess the MIC by visually identifying the first well with no turbidity (no visible growth).

-

Bacteria: Add 20 µL of TTC solution to each well and incubate for an additional 2 hours.[18] The rationale is that viable bacteria will reduce the colorless TTC to red formazan. The MIC is the lowest concentration in the well that remains colorless.

-

-

Result Interpretation: The MIC value is recorded as the concentration of the compound in the first well showing no microbial growth.

Anticonvulsant & Neuroprotective Activities

Isoxazole derivatives have also shown significant potential in treating neurological disorders, particularly epilepsy.[4][20] Their activity often stems from the modulation of ion channels, which are fundamental to neuronal excitability.

Core Mechanism: Voltage-Gated Sodium Channel Blockade

A key mechanism for the anticonvulsant activity of some isoxazole derivatives is the blockade of voltage-gated sodium channels (NaV).[21] These channels are responsible for the rising phase of the action potential. By blocking them, the compounds can stabilize neuronal membranes, prevent repetitive firing, and reduce the spread of seizure activity.[21] Some derivatives have shown selectivity for specific sodium channel subtypes, such as NaV1.1, which may offer a more targeted therapeutic approach with fewer side effects.[21]

Visualizing the Mechanism: Sodium Channel Blockade

This diagram illustrates how an isoxazole derivative can prevent the influx of sodium ions, thereby inhibiting the generation of an action potential in a neuron.

Caption: Blockade of a voltage-gated sodium channel by an isoxazole derivative.

Quantitative Data: In Vivo Anticonvulsant Activity

The Maximal Electroshock (MES) test is a primary screening model for anticonvulsants. The ED₅₀ (median effective dose) represents the dose that protects 50% of animals from seizures. The Protective Index (PI) is the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), with higher values being more desirable.

| Compound ID | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Target | Reference |

| Z-6b | 20.5 | 10.3 | NaV1.1 Blocker | [21] |

| Phenytoin (Standard) | - | - | NaV Blocker | [20] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Objective: To determine the ED₅₀ of an isoxazole derivative in preventing MES-induced seizures in mice.

Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, including tonic extension of the hindlimbs. An effective anticonvulsant will prevent this tonic hindlimb extension.

Materials:

-

Male ICR mice (20-25g)

-

Isoxazole derivative and vehicle

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Corneal electrodes

-

Electroshock apparatus

-

Electrolyte solution (e.g., saline with anesthetic)

Procedure:

-

Preparation: Administer the test compound, standard, or vehicle to groups of mice (n=8-10 per dose level) via the intended route (e.g., i.p. or p.o.).

-

Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

-

Stimulation: Apply a drop of electrolyte solution to the eyes to ensure good electrical contact and prevent injury.

-

Electroshock: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds. The absence of this sign is defined as protection.

-

Data Analysis: The number of animals protected at each dose level is recorded. The ED₅₀ value and its 95% confidence intervals are calculated using probit analysis. This self-validating system requires a clear, binary endpoint (presence/absence of seizure) for robust statistical analysis.

Conclusion and Future Directions

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery.[1] Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued importance in the development of new medicines.[2][16] Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple disease-relevant targets, and on the application of green chemistry approaches to their synthesis.[2][22] The insights provided in this guide—from mechanistic understanding to practical evaluation protocols—are intended to empower researchers to effectively harness the therapeutic potential of the isoxazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 13. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 21. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Deconvoluting the Pharmacological Landscape of (5-Phenylisoxazol-3-yl)methanamine hydrochloride: A Technical Guide to Target Identification and Validation

Abstract

The isoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive framework for elucidating the biological targets of the specific compound, (5-Phenylisoxazol-3-yl)methanamine hydrochloride. We will navigate the modern workflow of target identification, beginning with in silico prediction methodologies to generate hypotheses, followed by a detailed exploration of robust experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the mechanism of action of novel small molecules.

Introduction: The Isoxazole Moiety and the Quest for Specificity

The therapeutic potential of isoxazole-containing compounds is well-documented, underscoring their importance in pharmaceutical research.[1][2][3][4] However, a frequent challenge in drug discovery is the precise identification of the molecular targets through which a compound exerts its effects. Understanding this interaction is paramount for optimizing efficacy, predicting potential off-target effects, and ultimately ensuring clinical success. This guide focuses on this compound, a compound whose specific biological targets are not yet fully elucidated. Our approach will be a multi-pronged strategy, integrating computational predictions with established biochemical and cell-based validation techniques.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial step in our target deconvolution journey is to leverage computational tools to predict potential protein targets. These in silico methods utilize the chemical structure of the molecule to identify proteins with which it is likely to interact.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle that structurally similar molecules often bind to similar targets. By comparing this compound to vast databases of compounds with known biological activities, we can infer potential targets.

Key Databases and Tools:

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship (SAR) data.[5][6][7]

-

PubChem: A public repository of small molecules and their biological activities, which can be searched for structurally similar compounds.[8]

-

SwissTargetPrediction: A web server that predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[9]

Workflow for Ligand-Based Target Prediction:

The canonical SMILES (Simplified Molecular Input Line Entry System) string for the parent compound, (5-Phenylisoxazol-3-yl)methanamine, is C1=CC=C(C=C1)C2=CC(=NO2)CN.[3][10] The hydrochloride salt is represented as C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl.[1][10] This information is the key to unlocking the predictive power of the aforementioned databases.

A similarity search within these databases using the SMILES string will yield a list of known proteins that bind to structurally related molecules. The output is typically a ranked list of potential targets based on the similarity score.

Predicted Target Classes

Based on the isoxazole scaffold and the phenylmethanamine moiety, initial in silico predictions often point towards several major classes of proteins:

-

G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

-

Ion Channels: Pore-forming membrane proteins that regulate the flow of ions across the cell membrane.

-

Kinases: Enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates.

-

Metabolic Enzymes: Proteins that catalyze the chemical reactions of metabolism. For instance, some phenylisoxazole derivatives are known inhibitors of xanthine oxidase.

It is crucial to approach these predictions as hypotheses that require rigorous experimental validation.

Experimental Target Validation: From Prediction to Proof

Once a list of potential targets is generated, the next phase involves experimentally confirming these interactions. A multi-tiered approach, starting with direct binding assays and progressing to cell-based functional assays, provides the most robust validation.

Affinity-Based Methods: Directly Capturing the Interaction

Affinity-based proteomics is a powerful technique to identify direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9][10]

Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method involves immobilizing the compound of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used to "pull down" interacting proteins from a cell lysate.

Detailed Protocol for AC-MS:

-

Probe Synthesis: Synthesize a derivative of (5-Phenylisoxazol-3-yl)methanamine with a suitable linker for immobilization. The linker attachment point should be at a position that does not interfere with the anticipated binding interactions.

-

Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Enrichment: Incubate the cell lysate with the compound-immobilized beads. Include a control with beads that have not been conjugated to the compound to identify non-specific binders.

-

Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to the compound.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, or by changing the pH or salt concentration.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Data Interpretation:

Proteins that are significantly enriched in the compound-bead pulldown compared to the control beads are considered potential direct targets.

Label-Free Methods: An Alternative Approach

Label-free methods avoid the chemical modification of the compound, which can sometimes alter its binding properties.

Drug Affinity Responsive Target Stability (DARTS):

This technique relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[9][11]

Experimental Workflow for DARTS:

Detailed Protocol for DARTS:

-

Lysate Treatment: Treat aliquots of cell lysate with either this compound or a vehicle control (e.g., DMSO).

-

Protease Digestion: Subject both the treated and control lysates to limited digestion with a protease (e.g., thermolysin).

-

Analysis: Analyze the digestion products by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

Data Interpretation:

Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.

Cell-Based Functional Assays: Confirming Biological Relevance

Once direct binding is established, it is essential to determine if this interaction leads to a functional consequence in a cellular context. The choice of assay depends on the predicted target class.

GPCR and Ion Channel Modulation Assays:

Functional assays for GPCRs and ion channels often measure changes in intracellular second messengers or ion flux.

Table 1: Common Cell-Based Functional Assays

| Target Class | Assay Principle | Readout |

| Gq-coupled GPCRs | Measurement of intracellular calcium mobilization | Fluorescence (e.g., using Fluo-4 AM) |

| Gs-coupled GPCRs | Measurement of cyclic AMP (cAMP) production | Luminescence (e.g., GloSensor) or FRET |

| Gi-coupled GPCRs | Measurement of inhibition of cAMP production | Luminescence or FRET |

| Ion Channels | Measurement of ion flux or membrane potential changes | Fluorescence (e.g., FLIPR assays) |

Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs:

-

Cell Culture: Plate cells expressing the candidate Gq-coupled GPCR in a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the change in fluorescence over time using a plate reader (e.g., a FLIPR instrument).[12] An increase in fluorescence indicates an agonistic effect, while a decrease in the response to a known agonist suggests an antagonistic effect.

Conclusion: A Pathway to Understanding Mechanism of Action

The identification of the biological targets of this compound is a critical step in its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining robust in silico prediction with rigorous experimental validation, provides a clear and effective path to elucidating its mechanism of action. By systematically applying these methodologies, researchers can gain a deeper understanding of the compound's pharmacology, paving the way for its rational optimization and clinical application.

References

- 1. chemscene.com [chemscene.com]

- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

- 3. (5-Phenylisoxazol-3-yl)methylamine | C10H10N2O | CID 5200315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole-5-methanamine, alpha-(phenylmethyl)-, hydrochloride | C15H16ClNO2 | CID 201579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction [swisstargetprediction.ch]

- 10. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of (5-Phenylisoxazol-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride

Abstract

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and agrochemical research.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, especially in the context of drug discovery and formulation. This guide provides a detailed examination of the aqueous solubility and degradation profile of this compound. It outlines field-proven experimental protocols for characterization, explains the chemical principles governing its behavior, and offers insights into developing robust analytical methods for its quantification and stability assessment.

Introduction and Physicochemical Profile

This compound is the salt form of a primary amine containing a 5-phenyl-substituted isoxazole core. The hydrochloride salt form is typically utilized to enhance aqueous solubility and improve handling characteristics compared to the free base.[2] Its utility as a synthetic intermediate stems from the versatile reactivity of the aminomethyl group and the specific physicochemical properties conferred by the phenylisoxazole scaffold.[1]

The molecule's structure, comprising a weakly basic primary amine, an aromatic phenyl group, and a potentially labile isoxazole ring, dictates its solubility and stability characteristics. Understanding these properties is a critical first step in any research or development workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O | [3][4] |

| Molecular Weight | 210.66 g/mol | [3][4] |

| CAS Number | 1187928-65-9 | [3][4] |

| Appearance | White solid | [1] |

| Purity | ≥97-99% (by HPLC) | [1][5] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |

| Computed logP | 2.22 | [3] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [3][5] |

Aqueous Solubility Profile

The aqueous solubility of this compound is fundamentally governed by the pH of the medium. As the hydrochloride salt of a weak base, its solubility is significantly higher in acidic environments where the primary amine group is protonated (R-CH₂-NH₃⁺), enhancing its interaction with water. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the un-ionized, less soluble free base (R-CH₂-NH₂), which can lead to precipitation.[6][7] This pH-dependent behavior is a critical consideration for applications ranging from reaction chemistry to oral drug formulation.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9] The protocol below describes a robust workflow for assessing the solubility of the title compound across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM phosphate or citrate) at various pH levels, such as pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 2 mL) of each buffer. The amount added should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Caption: Workflow for pH-dependent solubility determination.

Expected Solubility Profile

The quantitative data from the shake-flask experiment will generate a pH-solubility profile. The results are expected to show high solubility at low pH, which decreases as the pH rises.

Table 2: Representative pH-Solubility Profile

| pH of Medium | Expected Solubility Trend | Rationale |

| 1.2 - 4.0 | High | Amine group is fully protonated (R-NH₃⁺). |

| 4.5 - 6.8 | Moderate to Low | Approaching the pKa, a mixture of ionized and free base forms exists. |

| > 7.0 | Low / Very Low | The compound exists predominantly as the less soluble free base (R-NH₂). |

Stability Profile

Assessing the stability of this compound involves evaluating its robustness in both the solid state and in solution under various stress conditions.[10] These studies are essential for identifying potential degradation pathways, determining appropriate storage conditions, and developing stability-indicating analytical methods.[11]

Solid-State Stability

In the solid state, hydrochloride salts of weak bases can be susceptible to disproportionation, particularly under conditions of high humidity and temperature.[12][13] This process involves the conversion of the salt back to its free base and gaseous HCl, which can alter the material's physical and chemical properties.[12][14]

-

Key Risks:

-

Disproportionation: Exposure to moisture can facilitate the conversion to the less stable free base.[13][15]

-

Thermal Degradation: High temperatures can lead to decomposition or loss of HCl.[14]

-

Photostability: While less common for salts, exposure to UV/Visible light should be assessed as a potential degradation factor.

-

Solution Stability and Forced Degradation

Forced degradation studies are accelerated experiments designed to predict the primary degradation pathways of a compound.[11] For this compound, the main points of structural vulnerability are the isoxazole ring and the primary amine.

-

Isoxazole Ring Lability: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage. This degradation is most pronounced under basic conditions (base-catalyzed hydrolysis), leading to ring-opening.[16][17] The ring is generally stable under acidic and neutral pH conditions at ambient temperatures.[16] Photochemical degradation under UV irradiation is another known pathway for isoxazole ring cleavage.[18][19][20]

-

Amine Oxidation: Primary amines can be susceptible to oxidative degradation, forming species such as N-oxides or hydroxylamines.[11][21]

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions used to map the degradation profile of the compound in solution. A stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), is required for analysis.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH, incubated at room temperature for 2-8 hours (expect rapid degradation).[16]

-

Oxidation: 3% H₂O₂, incubated at room temperature for 24 hours.

-

Thermal: Heat the solution in neutral water at 60°C for 48 hours.

-

Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

-

-

Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples by LC-MS to separate the parent compound from its degradation products. The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the degradants, providing crucial clues to their structures.

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the known chemistry of isoxazoles and amines, two primary degradation pathways are anticipated.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. www3.paho.org [www3.paho.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. nanobioletters.com [nanobioletters.com]

- 18. researchgate.net [researchgate.net]

- 19. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoxazole - Wikipedia [en.wikipedia.org]

- 21. pure.hw.ac.uk [pure.hw.ac.uk]

Technischer Leitfaden zur Derivatisierung von (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid für das Screening

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der strategischen Derivatisierung von (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid zur Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening (HTS). Als Senior Application Scientist werde ich Sie durch die zugrunde liegenden chemischen Prinzipien, bewährte Protokolle und strategische Überlegungen zur Maximierung der molekularen Vielfalt und zur Identifizierung potenzieller Wirkstoffkandidaten führen.

Strategische Bedeutung des (5-Phenylisoxazol-3-yl)methanamin-Gerüsts

Der Isoxazolring ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie.[1][2][3][4] Seine einzigartigen elektronischen Eigenschaften, seine metabolische Stabilität und seine Fähigkeit, an verschiedenen nicht-kovalenten Wechselwirkungen teilzunehmen, haben ihn zu einem Eckpfeiler bei der Entwicklung neuartiger therapeutischer Wirkstoffe gemacht.[1][2][3] Das (5-Phenylisoxazol-3-yl)methanamin-Gerüst bietet mit seinem primären Amin einen zugänglichen und vielseitigen Ansatzpunkt für die Derivatisierung. Diese primäre Aminogruppe ermöglicht eine Reihe robuster und gut charakterisierter chemischer Transformationen, die sich ideal für die parallele Synthese und die Erstellung von diversitätsorientierten Substanzbibliotheken eignen.

Die strategische Bedeutung der Derivatisierung dieses spezifischen Gerüsts liegt in der Möglichkeit, den chemischen Raum um einen Kern zu erweitern, der bereits in einer Vielzahl von biologisch aktiven Molekülen, einschließlich entzündungshemmender, krebsbekämpfender und antimikrobieller Wirkstoffe, validiert wurde.[5][6][7]

Strategien zur Derivatisierung für die Bibliotheksynthese

Die primäre Aminogruppe von (5-Phenylisoxazol-3-yl)methanamin ist der primäre Angriffspunkt für die Derivatisierung. Zwei hochzuverlässige und für die Parallelsynthese geeignete Methoden sind die N-Acylierung und die reduktive Aminierung.

N-Acylierung: Einführung von Amid-Diversität

Die N-Acylierung ist eine robuste Methode zur Bildung von Amidbindungen, die in pharmazeutischen Wirkstoffen allgegenwärtig sind.[8][9] Diese Reaktion ermöglicht die Einführung einer breiten Palette von Carbonsäuren, die die sterischen und elektronischen Eigenschaften sowie das Wasserstoffbrückenbindungspotenzial des Moleküls systematisch verändern.

Kausale Begründung der experimentellen Entscheidungen: Die Wahl der Kupplungsreagenzien und Bedingungen ist entscheidend für den Erfolg in einem Hochdurchsatz-Format. Die Verwendung von Carbodiimid-basierten Reagenzien in Kombination mit Additiven wie Oxyma Pure minimiert die Bildung von Nebenprodukten und gewährleistet hohe Umsatzraten bei Raumtemperatur, was für die Automatisierung entscheidend ist.[8] Die Aufreinigung auf fester Phase (SPE) ist integriert, um überschüssige Reagenzien und Nebenprodukte effizient zu entfernen, was zu reinen Verbindungen für das Screening führt.

Experimentelles Protokoll: Parallele N-Acylierung in einer 96-Well-Platte

-

Vorbereitung der Stammlösungen:

-

(5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (0,1 M in DMSO).

-

Triethylamin (TEA)-Stammlösung (0,3 M in DMSO).

-

Carbonsäure-Bibliothek (jeweils 0,15 M in DMSO in einer separaten 96-Well-Platte).

-

Oxyma Pure/DIC (Diisopropylcarbodiimid)-Kupplungsreagenz-Stammlösung (0,1 M Oxyma Pure und 0,15 M DIC in DMSO).

-

-

Reaktionsaufbau (in einer 96-Well-Reaktionsplatte):

-

Zu jeder Vertiefung 20 µL der (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (2 µmol) geben.

-

20 µL der TEA-Stammlösung (6 µmol) zugeben, um das Hydrochlorid zu neutralisieren.

-

20 µL der entsprechenden Carbonsäure-Lösung (3 µmol) aus der Bibliotheksplatte zugeben.

-

Die Reaktion durch Zugabe von 20 µL der Oxyma Pure/DIC-Stammlösung (2 µmol Oxyma/3 µmol DIC) starten.

-

-

Reaktionsbedingungen:

-

Die Platte mit einem Deckel verschließen und bei Raumtemperatur 16 Stunden lang auf einem Plattenschüttler schütteln.

-

-

Aufarbeitung und Isolierung:

-

Die Reaktionsmischungen mit 100 µL DMSO verdünnen.

-

Die resultierenden Amide können direkt für das Screening verwendet oder durch präparative HPLC weiter aufgereinigt werden, um eine höhere Reinheit zu gewährleisten.[10]

-

Diagramm des N-Acylierungs-Workflows

Bildunterschrift: Workflow für die parallele N-Acylierung.

Reduktive Aminierung: Erzeugung von sekundären Aminen

Die reduktive Aminierung ist eine äußerst effiziente Methode zur Bildung von C-N-Bindungen und zur Umwandlung des primären Amins in eine vielfältige Reihe von sekundären Aminen.[5][6] Diese Eintopfreaktion, bei der ein Aldehyd oder Keton mit dem Amin kondensiert und das resultierende Imin in situ reduziert wird, ist ideal für die Bibliotheksynthese.[5]

Kausale Begründung der experimentellen Entscheidungen: Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um Aldehyde und Ketone in Gegenwart des Amins nicht zu reduzieren, aber reaktiv genug, um das gebildete Imin effizient zu reduzieren.[11] Die Durchführung der Reaktion in Methanol ermöglicht eine gute Löslichkeit der meisten Reaktanten und Reagenzien. Das Protokoll ist für ein 96-Well-Plattenformat optimiert, um einen hohen Durchsatz zu ermöglichen.[12]

Experimentelles Protokoll: Parallele reduktive Aminierung in einer 96-Well-Platte [adaptiert von[12]]

-

Vorbereitung der Stammlösungen:

-

(5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (0,1 M in Methanol).

-

Triethylamin (TEA)-Stammlösung (0,1 M in Methanol).

-

Aldehyd/Keton-Bibliothek (jeweils 0,15 M in Methanol in einer separaten 96-Well-Platte).

-

Natriumtriacetoxyborhydrid (STAB) als Feststoff.

-

-

Reaktionsaufbau (in einer 96-Well-Reaktionsplatte):

-

Zu jeder Vertiefung 200 µL der (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (20 µmol) geben.

-

200 µL der TEA-Stammlösung (20 µmol) zugeben.

-

200 µL der entsprechenden Aldehyd/Keton-Lösung (30 µmol) aus der Bibliotheksplatte zugeben.

-

Vorsichtig ca. 8,5 mg STAB (40 µmol) zu jeder Vertiefung geben.

-

-

Reaktionsbedingungen:

-

Die Platte mit einem Deckel verschließen und bei Raumtemperatur 24 Stunden lang auf einem Plattenschüttler schütteln.

-

-

Aufarbeitung und Isolierung:

-

Die Reaktion durch Zugabe von 100 µL gesättigter wässriger Natriumbicarbonatlösung quenchen.

-

Mit 500 µL Dichlormethan extrahieren.

-

Die organische Phase abtrennen (kann automatisiert werden) und das Lösungsmittel unter Vakuum entfernen.

-

Der Rückstand kann in DMSO für das Screening gelöst werden.

-

Diagramm des reduktiven Aminierungs-Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. citedrive.com [citedrive.com]

- 10. Library Synthesis - Enamine [enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. synplechem.com [synplechem.com]

Methodological & Application

Unlocking the Potential of (5-Phenylisoxazol-3-yl)methanamine hydrochloride in Drug Discovery: A Guide for Researchers

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Within this privileged heterocyclic family, (5-Phenylisoxazol-3-yl)methanamine hydrochloride emerges as a compound of significant interest for drug discovery programs. Its unique structural features present a promising starting point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols to effectively harness the potential of this compound in their research endeavors.

Introduction to this compound: A Privileged Scaffold

This compound belongs to the 3-amino-5-arylisoxazole class of compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets.[2] The phenyl substituent at the 5-position and the aminomethyl group at the 3-position provide key anchor points for molecular recognition and allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 1187928-65-9 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [5] |

| Molecular Weight | 210.66 g/mol | [5] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Potential Therapeutic Applications and Mechanisms of Action

While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated a wide array of pharmacological activities. This suggests several promising avenues for investigation.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Numerous isoxazole-containing compounds have been identified as potent kinase inhibitors.[1][6] The structural motif of this compound makes it an attractive candidate for screening against various kinase families.

Potential Kinase Targets and Signaling Pathways:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them key targets in cancer therapy.

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, RET, and TrkA, which play crucial roles in angiogenesis, cell growth, and survival.[1]

-

Casein Kinase 1 (CK1): A regulator of numerous cellular processes, including circadian rhythms and Wnt signaling.[6]

Caption: Potential kinase targets for this compound.

Anticancer Activity

Beyond specific kinase inhibition, isoxazole derivatives have demonstrated broad anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[7] Therefore, evaluating the cytotoxic effects of this compound on a panel of cancer cell lines is a logical first step.

Antioxidant Activity

Some isoxazole derivatives have shown potent antioxidant properties.[1] Oxidative stress is implicated in a multitude of diseases, making compounds with radical scavenging capabilities valuable therapeutic leads.

Experimental Protocols